7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde

Catalog No.
S13087685
CAS No.
918304-66-2
M.F
C15H11BrO2
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbal...

CAS Number

918304-66-2

Product Name

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde

IUPAC Name

7-bromo-3-phenyl-2H-1-benzofuran-3-carbaldehyde

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

JNGQIISMUZLWGM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzofuran core with a bromine atom and a phenyl group. Its molecular formula is C15H11BrO2C_{15}H_{11}BrO_2 and it has a molecular weight of approximately 303.151 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of reactive functional groups, such as the aldehyde group, which can participate in various

The chemical reactivity of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom on the benzofuran ring enhances electrophilic substitution reactions, allowing for further functionalization at the aromatic positions.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activities or different physicochemical properties .

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde exhibits promising biological activities. Research indicates that compounds within this class may act as inhibitors of specific enzymes or receptors, particularly in cancer and inflammatory pathways. For instance, studies have shown that related benzofuran compounds can inhibit bromodomain-containing proteins, which play critical roles in gene regulation and are implicated in various diseases . The unique structural features of 7-bromo derivatives may enhance their selectivity and potency against these targets.

Several synthetic routes have been developed for the preparation of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde:

  • Bromination of Benzofuran Derivatives: Starting from a suitable benzofuran precursor, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction or using formic acid in the presence of phosphorus oxychloride.
  • Cyclization Reactions: Cyclization methods involving phenyl-substituted precursors can yield the desired benzofuran structure through various cyclization strategies like Sonogashira coupling followed by cyclization .

These methods allow for the efficient synthesis of this compound while enabling modifications to optimize its biological activity.

The applications of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting specific diseases.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly those containing benzofuran structures.
  • Material Science: Its unique properties may find applications in developing new materials with specific optical or electronic characteristics .

Interaction studies are crucial for understanding how 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Structure–Activity Relationship Studies: Investigating how modifications to the compound's structure affect its biological activity and interaction profiles.

Such studies help elucidate the mechanisms through which this compound exerts its effects and guide further optimization efforts .

Several compounds share structural similarities with 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde. These include:

Compound NameMolecular FormulaKey Features
7-Bromo-2,3-dihydrobenzofuranC₈H₉BrOLacks phenyl group; used in similar biological applications
7-Chloro-3-phenyldihydrobenzofuranC₁₅H₁₁ClO₂Chlorine instead of bromine; different reactivity profile
7-MethylbenzofuranC₉H₈OSimpler structure; often used in organic synthesis

The uniqueness of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde lies in its specific combination of bromination and aldehyde functionality on a benzofuran scaffold, which may enhance its selectivity and potency against biological targets compared to its analogs

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

301.99424 g/mol

Monoisotopic Mass

301.99424 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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